Apilimod Mesylate

Description

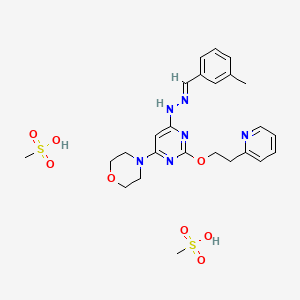

Structure

3D Structure of Parent

Properties

IUPAC Name |

methanesulfonic acid;N-[(E)-(3-methylphenyl)methylideneamino]-6-morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N6O2.2CH4O3S/c1-18-5-4-6-19(15-18)17-25-28-21-16-22(29-10-13-30-14-11-29)27-23(26-21)31-12-8-20-7-2-3-9-24-20;2*1-5(2,3)4/h2-7,9,15-17H,8,10-14H2,1H3,(H,26,27,28);2*1H3,(H,2,3,4)/b25-17+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAJWNIKZLYZYSY-OKUPSQOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C=NNC2=CC(=NC(=N2)OCCC3=CC=CC=N3)N4CCOCC4.CS(=O)(=O)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)/C=N/NC2=CC(=NC(=N2)OCCC3=CC=CC=N3)N4CCOCC4.CS(=O)(=O)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N6O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870087-36-8 | |

| Record name | Apilimod mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870087368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3-Methylbenzylidene)-N'-[6-morpholin-4-yl-2-(2-pyridin-2-yl-ethoxy)pyrimidin-4-yl]hydrazine bismethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | APILIMOD MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G3P5OK11S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Apilimod Mesylate: A Technical Guide to a Selective PIKfyve Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apilimod mesylate is a potent and selective small molecule inhibitor of the phosphoinositide kinase, FYVE-type zinc finger containing (PIKfyve). Initially investigated for its immunomodulatory effects through the inhibition of interleukin-12 (IL-12) and interleukin-23 (IL-23), its primary mechanism of action is now understood to be the direct inhibition of PIKfyve kinase activity. This inhibition disrupts endosomal trafficking and lysosomal homeostasis, leading to a range of cellular effects with therapeutic potential in various diseases, including B-cell non-Hodgkin lymphoma (B-NHL), autoimmune disorders, and viral infections. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction

Apilimod, also known as STA-5326, was first identified as an inhibitor of IL-12 and IL-23 production.[1] However, subsequent research revealed its more fundamental role as a highly specific inhibitor of PIKfyve, a lipid kinase that phosphorylates phosphatidylinositol 3-phosphate (PI(3)P) to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2) and phosphatidylinositol 5-phosphate (PI(5)P).[2][3] These phosphoinositides are critical for the regulation of endosomal trafficking, lysosome function, and autophagy.[2][4] By inhibiting PIKfyve, Apilimod disrupts these processes, leading to the formation of large cytoplasmic vacuoles and ultimately inducing non-canonical cell death in susceptible cell types.[5][6] This unique mechanism of action has positioned Apilimod as a promising therapeutic candidate for various pathologies, most notably B-cell non-Hodgkin lymphoma.[6][7]

Mechanism of Action

This compound exerts its biological effects primarily through the selective inhibition of PIKfyve kinase.

The PIKfyve Signaling Pathway

PIKfyve is a crucial enzyme in the phosphoinositide signaling pathway, which governs intracellular membrane trafficking. It exists in a complex with the scaffolding protein VAC14 and the phosphatase FIG4, which together regulate the synthesis and turnover of PI(3,5)P2.[2]

The process begins with the phosphorylation of phosphatidylinositol (PI) to PI 3-phosphate (PI(3)P) by Class III PI3K (Vps34). PIKfyve then phosphorylates PI(3)P at the 5' position of the inositol ring to produce PI(3,5)P2.[2] PI(3,5)P2 is a key signaling lipid that regulates the fission and fusion of endosomes and lysosomes, thereby controlling their size, number, and function.[4] Inhibition of PIKfyve by Apilimod leads to a depletion of PI(3,5)P2, which in turn disrupts endosomal trafficking and causes the accumulation of enlarged endosomes and lysosomes, a hallmark cellular phenotype of PIKfyve inhibition.[6][8]

Caption: PIKfyve Signaling Pathway and the inhibitory action of Apilimod.

Cellular Consequences of PIKfyve Inhibition

The disruption of endosomal and lysosomal function by Apilimod triggers a cascade of cellular events:

-

Vacuole Formation: The most prominent phenotype of Apilimod treatment is the formation of large, swollen cytoplasmic vacuoles derived from early and late endosomes.[8][9]

-

Autophagy Dysfunction: Apilimod impairs the degradation of autophagic cargo and blocks the maturation of cathepsins, essential lysosomal proteases.[5][6]

-

TFEB Nuclear Translocation: Apilimod induces the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis, likely as a compensatory response to lysosomal stress.[6]

-

Non-canonical Cell Death: In cancer cells, particularly B-NHL, the sustained disruption of lysosomal homeostasis leads to a form of non-apoptotic cell death.[6]

Quantitative Data

Apilimod has been extensively characterized in a variety of preclinical and clinical studies. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of Apilimod

| Target | Assay System | IC50 | Reference |

| PIKfyve | In vitro kinase assay | 14 nM | [2] |

| PIKfyve | In vitro kinase assay | Sub-nanomolar | [9] |

| IL-12 | IFN-γ/SAC-stimulated human PBMCs | 1 nM | [2] |

| IL-12 | SAC-treated monkey PBMCs | 2 nM | [2] |

| Influenza Viruses (various strains) | Cytopathic effect (CPE) assay in MDCK cells | 3.8 - 24.6 µM | [10] |

Table 2: Anti-proliferative Activity of Apilimod in B-cell Non-Hodgkin Lymphoma (B-NHL) Cell Lines

| Cell Line Subtype | Number of Cell Lines | Average IC50 | Reference |

| B-NHL | 48 | 142 nM | [6][7] |

| Normal Human Cells | 12 | 12,782 nM | [6][7] |

Table 3: In Vivo Efficacy of Apilimod in a Daudi Burkitt Lymphoma Xenograft Model

| Treatment | Dosage | Tumor Growth Inhibition | Reference |

| Apilimod | 60 mg/kg (oral, twice daily) | 48% | [11] |

| Apilimod + Rituximab | 60 mg/kg Apilimod (oral, twice daily) + Rituximab | 83% | [11] |

| Apilimod + anti-PD-L1 | Not specified | 86% | [7] |

Table 4: Summary of Adverse Events in a Phase I Clinical Trial of Apilimod in B-cell Lymphoma

| Adverse Event | Grade | Frequency | Reference |

| Nausea | Low-grade | Transient, reversible | [12] |

| Diarrhea | Low-grade | Transient, reversible | [12] |

| Note: The recommended Phase 2 dose was determined to be 125 mg BID.[12] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Apilimod.

In Vitro PIKfyve Kinase Assay

This protocol is adapted from methodologies described in the literature to measure the enzymatic activity of PIKfyve and its inhibition by Apilimod.[8]

Objective: To determine the IC50 of Apilimod for PIKfyve kinase activity.

Materials:

-

HEK293 cells for PIKfyve immunopurification

-

Recombinant adenovirus expressing HA-PIKfyve

-

Apilimod

-

[γ-³²P]ATP

-

Phosphatidylinositol (PI) substrate (from soybean)

-

Kinase assay buffer (specific composition to be optimized, but typically contains HEPES, MgCl2, MnCl2, and DTT)

-

TLC plates

-

TLC solvent system (e.g., n-propanol/2 M acetic acid, 65:35 v:v)

-

Phosphorimager

Procedure:

-

PIKfyve Immunopurification:

-

Infect HEK293 cells with recombinant adenovirus expressing HA-PIKfyve.

-

After 48 hours, lyse the cells and immunoprecipitate HA-PIKfyve using anti-HA antibody conjugated to beads.

-

Wash the immunoprecipitates extensively to remove non-specific proteins.

-

-

Kinase Reaction:

-

Pre-incubate the immunopurified PIKfyve on beads with varying concentrations of Apilimod (e.g., 0-100 nM) or vehicle (DMSO) for 15 minutes at 37°C in the kinase assay buffer containing the PI substrate.

-

Initiate the kinase reaction by adding [γ-³²P]ATP (e.g., 30 µCi per reaction) and non-radiolabeled ATP (e.g., 15 µM final concentration).

-

Incubate for 15 minutes at 37°C.

-

Stop the reaction by adding an acidic solution (e.g., 1N HCl).

-

-

Lipid Extraction and Analysis:

-

Extract the lipids from the reaction mixture using a standard chloroform/methanol extraction method.

-

Spot the extracted lipids onto a TLC plate.

-

Develop the TLC plate using an appropriate solvent system to separate the different phosphoinositides.

-

Dry the TLC plate and expose it to a phosphor screen.

-

Quantify the amount of radiolabeled PI(3,5)P2 and PI(5)P produced using a phosphorimager.

-

-

Data Analysis:

-

Calculate the percentage of PIKfyve inhibition for each Apilimod concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Apilimod concentration and fitting the data to a sigmoidal dose-response curve.

-

Cell Viability Assay (Cell-Titer Glo®)

This protocol is based on the Cell-Titer Glo® Luminescent Cell Viability Assay (Promega) and is commonly used to assess the anti-proliferative effects of compounds.[6]

Objective: To determine the IC50 of Apilimod in cancer cell lines.

Materials:

-

B-NHL cell lines (e.g., Daudi, SU-DHL-6)

-

Appropriate cell culture medium and supplements

-

96-well plates

-

Apilimod

-

Cell-Titer Glo® Reagent

-

Luminometer

Procedure:

-

Cell Seeding:

-

Harvest cells in the logarithmic growth phase.

-

Seed the cells into 96-well plates at a predetermined optimal density.

-

-

Compound Treatment:

-

Prepare a serial dilution of Apilimod in the cell culture medium.

-

Add the diluted Apilimod or vehicle control (DMSO) to the appropriate wells.

-

Incubate the plates for 5 days at 37°C in a humidified CO2 incubator.

-

-

Assay Measurement:

-

Equilibrate the Cell-Titer Glo® Reagent to room temperature.

-

Add a volume of Cell-Titer Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence (from wells with medium only).

-

Normalize the data to the vehicle-treated control wells (set as 100% viability).

-

Plot the percentage of cell viability against the logarithm of the Apilimod concentration.

-

Calculate the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).

-

In Vivo Xenograft Model (Daudi Burkitt Lymphoma)

This protocol describes a subcutaneous xenograft model using the Daudi cell line to evaluate the in vivo efficacy of Apilimod.[6][13]

Objective: To assess the anti-tumor activity of Apilimod in a mouse model of B-NHL.

Materials:

-

Daudi Burkitt lymphoma cell line

-

Immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old, female

-

Matrigel

-

Apilimod dimesylate

-

Vehicle for oral administration

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Cell Preparation and Implantation:

-

Culture Daudi cells to the logarithmic growth phase.

-

Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the right flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor the mice for tumor growth by palpation.

-

When tumors reach a palpable size (e.g., 50-150 mm³), randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Prepare the Apilimod dimesylate formulation for oral gavage.

-

Administer Apilimod (e.g., 50-150 mg/kg free base, once or twice daily) or vehicle to the respective groups.

-

-

Monitoring and Endpoint:

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., using the formula: Volume = (length x width²)/2).

-

Monitor the body weight of the mice as an indicator of toxicity.

-

Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

-

Data Analysis:

-

Plot the mean tumor volume over time for each group.

-

Calculate the tumor growth inhibition (TGI) for the Apilimod-treated groups compared to the vehicle control group.

-

Perform statistical analysis to determine the significance of the anti-tumor effect.

-

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Apilimod's disruption of endosomal trafficking and lysosomal function.

Experimental Workflow Diagram

Caption: A generalized workflow for the discovery and validation of PIKfyve inhibitors like Apilimod.

Conclusion

This compound is a first-in-class, selective inhibitor of PIKfyve kinase with a well-defined mechanism of action that involves the disruption of endolysosomal homeostasis. This leads to potent anti-proliferative effects in preclinical models of B-cell non-Hodgkin lymphoma and provides a rationale for its investigation in other diseases where this pathway is implicated. While early clinical trials for autoimmune diseases were not successful, ongoing studies in oncology are promising.[11] This technical guide provides a comprehensive resource for researchers and drug developers interested in Apilimod and the therapeutic potential of targeting the PIKfyve pathway. Further research is warranted to fully elucidate the therapeutic window and potential combination strategies for this novel class of inhibitors.

References

- 1. pnas.org [pnas.org]

- 2. selleckchem.com [selleckchem.com]

- 3. PIKfyve, a class III PI-kinase, is the target of the small molecular IL12/23 inhibitor apilimod and a new player in toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PIKfyve: PARTNERS, SIGNIFICANCE, DEBATES AND PARADOXES - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of apilimod as a first-in-class PIKfyve kinase inhibitor for treatment of B-cell non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Apilimod, a candidate anticancer therapeutic, arrests not only PtdIns(3,5)P2 but also PtdIns5P synthesis by PIKfyve and induces bafilomycin A1-reversible aberrant endomembrane dilation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pan-antiviral effects of a PIKfyve inhibitor on respiratory virus infection in human nasal epithelium and mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. alzdiscovery.org [alzdiscovery.org]

- 12. ascopubs.org [ascopubs.org]

- 13. Daudi Xenograft Model - Altogen Labs [altogenlabs.com]

Apilimod Mesylate and Its Impact on Phosphoinositide Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Apilimod Mesylate, a potent and highly specific small molecule inhibitor, has emerged as a critical tool for dissecting the intricate roles of phosphoinositides in cellular signaling and membrane trafficking. By selectively targeting phosphatidylinositol-3-phosphate 5-kinase (PIKfyve), this compound triggers a cascade of changes in the phosphoinositide landscape, primarily leading to the depletion of phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂) and phosphatidylinositol 5-phosphate (PtdIns5P), and a consequential accumulation of their precursor, phosphatidylinositol 3-phosphate (PI3P). This technical guide provides an in-depth exploration of the mechanism of action of this compound, its quantitative effects on phosphoinositide metabolism, and detailed experimental protocols for studying these effects.

Mechanism of Action: Inhibition of PIKfyve Kinase

This compound exerts its biological effects through the direct inhibition of PIKfyve, a lipid kinase crucial for the conversion of PI3P to PI(3,5)P₂.[1][2][3] PIKfyve is also responsible for the synthesis of PtdIns5P.[4][5] By binding to PIKfyve, Apilimod blocks its phosphotransferase activity, thereby arresting the production of both PI(3,5)P₂ and PtdIns5P.[2][4][5] This targeted inhibition makes Apilimod a valuable pharmacological agent for studying the downstream cellular processes regulated by these specific phosphoinositide species. The specificity of Apilimod for PIKfyve is remarkable, with little to no activity against other lipid and protein kinases, including PIP4K, PIP5K, mTOR, PI3K, and PI4K isoforms.[2]

Signaling Pathway Perturbation by Apilimod

The inhibition of PIKfyve by Apilimod initiates a significant disruption in the endolysosomal system. The depletion of PI(3,5)P₂ is a key event that leads to defects in endosome maturation and trafficking.[3][6] This results in the accumulation of enlarged endosomes and the formation of large cytoplasmic vacuoles, a characteristic phenotype of PIKfyve inhibition.[1][4][7] Consequently, cellular processes that rely on proper endolysosomal function, such as autophagic cargo clearance and viral entry, are impaired.[1][3][8]

References

- 1. ashpublications.org [ashpublications.org]

- 2. PIKfyve, a class III PI-kinase, is the target of the small molecular IL12/23 inhibitor apilimod and a new player in toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The phosphatidylinositol-3-phosphate 5-kinase inhibitor apilimod blocks filoviral entry and infection | PLOS Neglected Tropical Diseases [journals.plos.org]

- 4. Apilimod, a candidate anticancer therapeutic, arrests not only PtdIns(3,5)P2 but also PtdIns5P synthesis by PIKfyve and induces bafilomycin A1-reversible aberrant endomembrane dilation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Apilimod, a candidate anticancer therapeutic, arrests not only PtdIns(3,5)P2 but also PtdIns5P synthesis by PIKfyve and induces bafilomycin A1-reversible aberrant endomembrane dilation | PLOS One [journals.plos.org]

- 6. Early to Late Endosome Trafficking Controls Secretion and Zymogen Activation in Rodent and Human Pancreatic Acinar Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Apilimod, a candidate anticancer therapeutic, arrests not only PtdIns(3,5)P2 but also PtdIns5P synthesis by PIKfyve and induces bafilomycin A1-reversible aberrant endomembrane dilation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The phosphatidylinositol-3-phosphate 5-kinase inhibitor apilimod blocks filoviral entry and infection - PMC [pmc.ncbi.nlm.nih.gov]

Apilimod Mesylate: A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apilimod Mesylate (formerly STA-5326) is a potent and selective small molecule inhibitor of the lipid kinase PIKfyve.[1][2][3] Initially investigated for its immunomodulatory properties as an inhibitor of interleukin-12 (IL-12) and interleukin-23 (IL-23) production, its development for autoimmune conditions like Crohn's disease and rheumatoid arthritis showed limited efficacy in clinical trials.[4][5] Subsequent research, however, has unveiled its primary mechanism of action through the inhibition of PIKfyve, a critical enzyme in endosomal trafficking and lysosomal homeostasis. This discovery has pivoted the therapeutic focus of Apilimod towards oncology, particularly B-cell non-Hodgkin lymphoma (B-NHL), where it has demonstrated significant preclinical and early clinical activity.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, synthesis, and multifaceted mechanism of action of this compound.

Chemical Structure and Properties

This compound is the salt form of Apilimod. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C25H34N6O8S2 |

| Molecular Weight | 610.7 g/mol |

| CAS Number | 870087-36-8 |

| Solubility | Soluble in DMSO and water (100 mg/mL)[6][7] |

Synthesis of Apilimod

While a detailed, step-by-step experimental protocol for the synthesis of Apilimod is proprietary and not publicly available in peer-reviewed literature, the synthesis has been described in patents (US 6,858,606 and US 6,660,733). The general synthetic approach involves a multi-step process culminating in the formation of the final hydrazone structure.

A high-level retrosynthetic analysis suggests the key disconnection at the hydrazone bond, indicating a condensation reaction between a substituted pyrimidinylhydrazine and an appropriate benzaldehyde derivative as a likely final step. The synthesis of the pyrimidinylhydrazine precursor would involve the sequential functionalization of a pyrimidine core with a morpholine group and a pyridinylethoxy side chain.

Mechanism of Action

Apilimod exerts its biological effects primarily through the potent and highly selective inhibition of PIKfyve kinase.[1][2][3]

PIKfyve Inhibition and Disruption of Phosphoinositide Metabolism

PIKfyve is a phosphoinositide kinase that phosphorylates phosphatidylinositol 3-phosphate (PtdIns3P) to generate phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) and phosphatidylinositol 5-phosphate (PtdIns5P).[8][9][10][11] Apilimod potently inhibits the synthesis of both PtdIns(3,5)P2 and PtdIns5P.[8][9][10][11] This leads to a depletion of these crucial signaling lipids and a concomitant accumulation of the PIKfyve substrate, PtdIns3P.[8][9][10][11]

Cellular Consequences of PIKfyve Inhibition

The alteration in phosphoinositide levels has profound effects on cellular processes, particularly those involving endosomal and lysosomal function:

-

Vacuolization: A hallmark of PIKfyve inhibition is the formation of large cytoplasmic vacuoles.[8] These are believed to arise from the disruption of endosomal sorting and trafficking.

-

Lysosomal Dysfunction: Apilimod-induced PIKfyve inhibition leads to impaired lysosomal function, including defective maturation of lysosomal enzymes and incomplete clearance of autophagosomes.[12][13]

-

TFEB Nuclear Translocation: Apilimod treatment promotes the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis.[12][13] This is likely a cellular response to the stress induced by lysosomal dysfunction.

Antineoplastic Activity in B-Cell Non-Hodgkin Lymphoma

B-NHL cells have shown particular sensitivity to Apilimod.[1][2] The disruption of lysosomal homeostasis is a key driver of its cytotoxic effects in these cancer cells.[1][2][12][13] Apilimod induces a non-canonical form of cell death in B-NHL cells that is not blocked by inhibitors of apoptosis, cathepsins, or necroptosis.[12]

Immunomodulatory Effects

Apilimod was initially identified as an inhibitor of IL-12 and IL-23 production by immune cells.[7] This is a downstream consequence of PIKfyve inhibition, as PIKfyve plays a role in Toll-like receptor (TLR) signaling pathways that lead to the production of these cytokines.

Quantitative Data

In Vitro Potency

| Target | Cell/Assay Type | Species | IC50 |

| PIKfyve | Cell-free assay | - | 14 nM[7] |

| IL-12 | IFN-γ/SAC-stimulated PBMCs | Human | 1 nM[7] |

| IL-12 | Human monocytes | Human | 1 nM[7] |

| IL-12 | Mouse PBMCs | Mouse | 2 nM[7] |

Preclinical In Vivo Efficacy

| Model | Treatment | Dosage | Tumor Growth Inhibition |

| Daudi Burkitt lymphoma xenograft | Apilimod dimesylate | 60 mg/kg (twice daily, oral) | 48%[4] |

| Daudi Burkitt lymphoma xenograft | Apilimod + Rituximab | - | 83%[4] |

Clinical Pharmacokinetics and Safety

Pharmacokinetic data for Apilimod is not extensively available in the public domain. Clinical trials in patients with rheumatoid arthritis and Crohn's disease evaluated oral doses of 50 mg and 100 mg daily.[4][5] In these studies, the adverse events were generally mild to moderate, with headache and nausea being the most common.[5] A Phase I study in B-cell malignancies explored doses up to 150 mg twice daily and 75 mg three times a day, with a recommended Phase II dose of 125 mg twice daily.

Experimental Protocols

In Vitro PIKfyve Kinase Assay

This protocol describes a method to determine the in vitro inhibitory activity of Apilimod against PIKfyve kinase.

Methodology:

-

Enzyme Preparation:

-

HEK293 cells are transduced with a recombinant adenovirus expressing HA-tagged PIKfyve.

-

Cells are lysed, and the HA-PIKfyve is immunoprecipitated using an anti-PIKfyve antibody.[8]

-

-

Kinase Reaction:

-

The washed immunoprecipitates are pre-incubated with varying concentrations of this compound or vehicle (DMSO) for 15 minutes at 37°C.[8]

-

The kinase reaction is initiated by the addition of a reaction mixture containing a phosphatidylinositol (PI) substrate, ATP, and [γ-32P]ATP.[8]

-

The reaction is allowed to proceed for a defined period at 37°C.

-

-

Product Analysis:

-

The reaction is terminated, and the lipids are extracted.

-

The lipid products, PtdIns5P and PtdIns(3,5)P2, are separated by thin-layer chromatography (TLC).[8]

-

The radiolabeled lipid products are visualized by autoradiography, and the band intensities are quantified to determine the IC50 of Apilimod.[8]

-

Analysis of Intracellular Phosphoinositides

This protocol outlines a method to measure the effect of Apilimod on the levels of phosphoinositides in intact cells.

Methodology:

-

Metabolic Labeling:

-

HEK293 cells are cultured in an inositol-free medium.

-

The cells are then labeled for 24-48 hours with myo-[2-3H]inositol to incorporate the radiolabel into the cellular phosphoinositide pool.[14]

-

-

Drug Treatment:

-

The labeled cells are treated with this compound or vehicle for a specified duration.[14]

-

-

Lipid Extraction and Deacylation:

-

The reaction is stopped, and total lipids are extracted from the cells.

-

The extracted lipids are deacylated to remove the fatty acid chains, leaving the glycerophosphoinositol (GroPIns) head groups.[14]

-

-

HPLC Analysis:

-

The deacylated GroPIns species are separated and quantified using high-performance liquid chromatography (HPLC).[14]

-

The amount of radioactivity in each fraction corresponding to a specific phosphoinositide is measured to determine the relative abundance of each species.

-

Conclusion

This compound is a first-in-class inhibitor of PIKfyve kinase with a well-defined mechanism of action that involves the disruption of endosomal and lysosomal homeostasis. While its initial development for autoimmune diseases was not successful, its potent and selective activity against PIKfyve has opened up new therapeutic avenues, particularly in the treatment of B-cell non-Hodgkin lymphoma. The detailed understanding of its molecular target and cellular effects provides a strong rationale for its continued investigation in oncology and potentially other diseases where PIKfyve plays a critical role. Further research and clinical studies will be crucial to fully elucidate the therapeutic potential of this compound.

References

- 1. Identification of apilimod as a first-in-class PIKfyve kinase inhibitor for treatment of B-cell non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. ashpublications.org [ashpublications.org]

- 4. alzdiscovery.org [alzdiscovery.org]

- 5. Brief report: a phase IIa, randomized, double-blind, placebo-controlled trial of this compound, an interleukin-12/interleukin-23 inhibitor, in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Apilimod, a candidate anticancer therapeutic, arrests not only PtdIns(3,5)P2 but also PtdIns5P synthesis by PIKfyve and induces bafilomycin A1-reversible aberrant endomembrane dilation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] Apilimod, a candidate anticancer therapeutic, arrests not only PtdIns(3,5)P2 but also PtdIns5P synthesis by PIKfyve and induces bafilomycin A1-reversible aberrant endomembrane dilation | Semantic Scholar [semanticscholar.org]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. Apilimod, a candidate anticancer therapeutic, arrests not only PtdIns(3,5)P2 but also PtdIns5P synthesis by PIKfyve and induces bafilomycin A1-reversible aberrant endomembrane dilation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. lamtherapeutics.com [lamtherapeutics.com]

- 14. Apilimod, a candidate anticancer therapeutic, arrests not only PtdIns(3,5)P2 but also PtdIns5P synthesis by PIKfyve and induces bafilomycin A1-reversible aberrant endomembrane dilation | PLOS One [journals.plos.org]

Apilimod Mesylate: A Deep Dive into its Binding Affinity and Selectivity for PIKfyve Kinase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apilimod, initially investigated for autoimmune diseases due to its inhibitory effects on interleukin-12 (IL-12) and interleukin-23 (IL-23), has been identified as a potent and highly selective inhibitor of PIKfyve kinase.[1][2][3] PIKfyve is a crucial lipid kinase that phosphorylates phosphatidylinositol 3-phosphate (PI(3)P) to synthesize phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2).[2][4] This phosphoinositide plays a critical role in regulating endosomal trafficking and maintaining lysosomal homeostasis.[5][6] The dysregulation of the PIKfyve signaling pathway has been implicated in various diseases, including cancer, neurodegenerative disorders, and viral infections, making it an attractive therapeutic target.[1][6][7] This technical guide provides a comprehensive overview of Apilimod Mesylate's binding affinity and selectivity for PIKfyve, detailing the quantitative data, experimental methodologies, and the intricate signaling pathways involved.

Binding Affinity and Potency of this compound for PIKfyve

Apilimod demonstrates a high binding affinity and potent inhibitory activity against PIKfyve kinase. The half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) values from various studies are summarized below, highlighting the compound's remarkable potency at the nanomolar and even picomolar level.

| Parameter | Value | Cell/System | Reference |

| IC50 | 14 nM | In vitro kinase assay | [2][3][8] |

| Kd | 75 pM | Dissociation constant analysis with quantitative polymerase chain reaction readout | [9] |

Selectivity Profile of this compound

A hallmark of Apilimod is its exceptional selectivity for PIKfyve over a vast array of other kinases. This high degree of selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.

| Kinase Panel | Number of Kinases Screened | Apilimod Concentration | Result | Reference |

| Protein and Lipid Kinases | 456 | 1 µM | Apilimod only bound to PIKfyve | [9] |

| Other Lipid and Protein Kinases | Not specified | Not specified | No significant activity at PIP4K, PIP5K, mTOR, PI3K, and PI4K | [2][10] |

The PIKfyve Signaling Pathway and Apilimod's Mechanism of Action

PIKfyve exists in a complex with the scaffolding protein VAC14 and the phosphatase FIG4 (SAC3) to regulate the cellular levels of PI(3,5)P2.[6][7] PIKfyve-mediated phosphorylation of PI(3)P on endosomal membranes generates PI(3,5)P2, a key lipid messenger that controls the fission and fusion of endosomes and lysosomes.[5][6]

Apilimod exerts its effect by directly binding to the ATP-binding pocket of the PIKfyve kinase domain, thereby inhibiting its phosphotransferase activity.[2][9] This inhibition leads to a decrease in the production of PI(3,5)P2 and a subsequent accumulation of its substrate, PI(3)P.[2] The depletion of PI(3,5)P2 disrupts endosomal and lysosomal membrane trafficking, resulting in the characteristic phenotype of enlarged cytoplasmic vacuoles.[2][5]

Experimental Protocols

The following sections detail the methodologies employed to characterize the binding affinity and selectivity of Apilimod for PIKfyve.

In Vitro Kinase Assay for IC50 Determination

This assay quantifies the ability of Apilimod to inhibit the enzymatic activity of PIKfyve.

Methodology:

-

PIKfyve Source: Immunopurified from HEK293 cells.[11]

-

Substrate: Phosphatidylinositol 3-phosphate (PI(3)P).

-

Reaction: The kinase reaction is initiated by adding [γ-32P]ATP.

-

Inhibition: PIKfyve is pre-incubated with a range of Apilimod concentrations.

-

Detection: The radiolabeled product, PI(3,5)P2, is separated by thin-layer chromatography (TLC) and quantified.

-

Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the Apilimod concentration.

Chemical Proteomics for Target Identification

This approach was utilized to confirm PIKfyve as the primary target of Apilimod in a cellular context.

Methodology:

-

Affinity Probe: An analog of Apilimod is immobilized on beads.

-

Cell Lysate Incubation: The beads are incubated with cell lysates, allowing the Apilimod analog to bind to its protein targets.

-

Competitive Elution: The beads are then incubated with free Apilimod, which competes for binding and elutes the target proteins.

-

Mass Spectrometry: The eluted proteins are identified and quantified using mass spectrometry.[2]

Dissociation Constant (Kd) Determination

A sensitive method was employed to quantify the high-affinity interaction between Apilimod and PIKfyve.

Methodology:

-

Target Protein: Recombinant PIKfyve protein.

-

Ligand: Apilimod.

-

Detection: A quantitative polymerase chain reaction (qPCR) readout was used to measure the amount of PIKfyve bound to Apilimod at various concentrations.[9]

-

Analysis: The Kd was determined by analyzing the binding curve.

Conclusion

This compound stands out as a highly potent and exceptionally selective inhibitor of PIKfyve kinase. The robust quantitative data on its binding affinity and the comprehensive selectivity profiling underscore its potential as a precise pharmacological tool and a promising therapeutic candidate. The detailed understanding of its mechanism of action within the PIKfyve signaling pathway provides a solid foundation for its continued investigation and development in various disease contexts. The experimental protocols outlined herein offer a guide for researchers aiming to further explore the intricate biology of PIKfyve and the therapeutic potential of its inhibitors.

References

- 1. alzdiscovery.org [alzdiscovery.org]

- 2. PIKfyve, a class III PI-kinase, is the target of the small molecular IL12/23 inhibitor apilimod and a new player in toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. apexbt.com [apexbt.com]

- 5. ashpublications.org [ashpublications.org]

- 6. PIKfyve therapeutic opportunities - Echelon Biosciences [echelon-inc.com]

- 7. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Apilimod (PIKfyve inhibitor) - Echelon Biosciences [echelon-inc.com]

- 9. Identification of apilimod as a first-in-class PIKfyve kinase inhibitor for treatment of B-cell non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Apilimod dimesylate | Other Kinases | Tocris Bioscience [tocris.com]

- 11. Apilimod, a candidate anticancer therapeutic, arrests not only PtdIns(3,5)P2 but also PtdIns5P synthesis by PIKfyve and induces bafilomycin A1-reversible aberrant endomembrane dilation - PMC [pmc.ncbi.nlm.nih.gov]

Cellular Targets of Apilimod Mesylate Beyond PIKfyve: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apilimod Mesylate is a potent and highly specific small molecule inhibitor of the phosphoinositide kinase, FYVE-type zinc finger containing (PIKfyve). While the primary mechanism of action is unequivocally the inhibition of PIKfyve's lipid kinase activity, a comprehensive understanding of its cellular interactions is critical for its therapeutic development. This technical guide delves into the known cellular targets of Apilimod, with a primary focus on distinguishing its direct target, PIKfyve, from other cellular components that are either part of the same protein complex or are affected downstream of PIKfyve inhibition. We present quantitative data from various studies, detail key experimental protocols for target identification and validation, and provide visual representations of the relevant signaling pathways and experimental workflows.

Primary Target: The PIKfyve Kinase

Apilimod exhibits remarkable selectivity for PIKfyve, a lipid kinase crucial for the synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂) and phosphatidylinositol 5-phosphate (PtdIns5P). This high specificity has been demonstrated through multiple independent lines of investigation, including kinome-wide screening and chemical proteomics.

Evidence for High Selectivity

A kinome-wide profiling of apilimod at a concentration of 1 µM revealed it to be an exquisitely selective inhibitor of PIKfyve. Further studies have confirmed this selectivity across panels of hundreds of protein and lipid kinases. Chemical-capture mass spectrometry identified PIKfyve and its binding partner, VAC14, as the two highest-probability targets for apilimod.

Quantitative Data on PIKfyve Inhibition

The potency of Apilimod's interaction with PIKfyve has been quantified in various assays. The following table summarizes key inhibitory concentrations (IC₅₀) and dissociation constants (Kd).

| Assay Type | Cell/System Type | Value | Reference |

| In vitro kinase assay | Recombinant PIKfyve | 14 nM | --INVALID-LINK-- |

| IL-12 Inhibition | Human PBMCs | 1 nM | --INVALID-LINK-- |

| IL-12 Inhibition | Human Monocytes | 1 nM | --INVALID-LINK-- |

| IL-12 Inhibition | Mouse PBMCs | 2 nM | --INVALID-LINK-- |

| Dissociation Constant (Kd) | Recombinant PIKfyve | 75 pM | --INVALID-LINK-- |

Associated Proteins within the PIKfyve Complex

Chemical proteomics approaches have identified other proteins that co-precipitate with apilimod. These are not considered direct targets but are part of a stable complex with PIKfyve.

-

VAC14: This protein acts as a scaffold, forming a regulatory complex with PIKfyve and the phosphatase FIG4 (also known as Sac3). Its identification in pull-down experiments is attributed to its tight association with PIKfyve.

-

FIG4 (Sac3): As a component of the PIKfyve/VAC14/FIG4 complex, this lipid phosphatase regulates phosphoinositide metabolism alongside PIKfyve.

The interaction of Apilimod with this complex is central to its mechanism of action, which is the inhibition of PIKfyve's enzymatic activity.

Downstream Cellular Effects Misinterpreted as Off-Target Activities

The potent and specific inhibition of PIKfyve by Apilimod triggers a cascade of downstream cellular events. While these effects are not due to direct binding of Apilimod to other targets, they are crucial for understanding its full pharmacological profile.

Regulation of TFEB and Lysosomal Biogenesis

Apilimod treatment leads to the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. This effect is a cellular response to the disruption of lysosomal homeostasis caused by PIKfyve inhibition. Importantly, this activation of TFEB by Apilimod is independent of mTOR, a well-known regulator of TFEB. The precise mechanism by which PIKfyve inhibition leads to TFEB activation is still under investigation but is thought to involve a novel phosphatase.

Indirect Inhibition of Cathepsin Activity

Several studies have investigated the effect of Apilimod on cathepsins, a class of lysosomal proteases. While some reports suggest an inhibitory effect, others have demonstrated that Apilimod does not directly inhibit the enzymatic activity of cathepsins B and L. Instead, the observed reduction in cathepsin function is attributed to impaired maturation and trafficking of these proteases to the lysosome, a direct consequence of the endolysosomal dysfunction induced by PIKfyve inhibition.

Potential for Minor Off-Target Interactions

While Apilimod is highly selective, some evidence suggests the possibility of minor off-target interactions, although these are not as well-characterized as its effects on PIKfyve.

G Protein-Coupled Receptors (GPCRs)

A study comparing Apilimod to a more selective analog, APY0201, noted that Apilimod demonstrated some inhibitory activity against a panel of GPCRs. However, the specific GPCRs affected and the quantitative details of this inhibition were not extensively reported, suggesting this is a minor component of Apilimod's activity profile compared to its potent PIKfyve inhibition.

Key Experimental Protocols

The identification and validation of Apilimod's cellular targets have relied on a suite of advanced experimental techniques. Below are outlines of the key methodologies.

Chemical Proteomics for Target Identification

This method is used to identify the direct binding partners of a small molecule from a complex protein lysate.

-

Probe Synthesis: An analog of Apilimod is synthesized with a linker for immobilization onto a solid support (e.g., agarose beads).

-

Cell Lysate Preparation: Cells of interest are lysed to release their protein content.

-

Affinity Pull-down: The immobilized Apilimod analog is incubated with the cell lysate. Proteins that bind to the drug are captured on the beads.

-

Competitive Elution: The beads are washed, and then incubated with an excess of free Apilimod. Proteins that are specifically bound to the drug will be displaced and eluted.

-

Mass Spectrometry: The eluted proteins are identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

In Vitro Kinase Assay

This assay directly measures the enzymatic activity of a kinase in the presence of an inhibitor.

-

Reaction Mixture Preparation: A reaction buffer is prepared containing recombinant PIKfyve enzyme, its substrate (e.g., PtdIns3P), and ATP (often radiolabeled, e.g., [γ-³²P]ATP).

-

Inhibitor Addition: Varying concentrations of Apilimod are added to the reaction mixture.

-

Kinase Reaction: The reaction is initiated and allowed to proceed for a defined period at an optimal temperature.

-

Lipid Extraction: The reaction is stopped, and the lipids are extracted.

-

Analysis: The phosphorylated lipid products are separated (e.g., by thin-layer chromatography) and quantified (e.g., by autoradiography). The IC₅₀ value is then calculated.

Conclusion

An In-depth Technical Guide: Apilimod Mesylate's Impact on Endosomal Trafficking and Lysosomal Function

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Apilimod Mesylate, a potent and highly specific inhibitor of the lipid kinase PIKfyve, has emerged as a significant modulator of fundamental cellular processes, particularly endosomal trafficking and lysosomal homeostasis.[1][2] Initially investigated for its immunomodulatory properties, its mechanism of action is now understood to be rooted in the disruption of phosphoinositide metabolism, which has profound consequences for the endo-lysosomal system.[1][3] This technical guide provides a comprehensive overview of Apilimod's molecular mechanism, its detailed impact on endosomal and lysosomal functions, quantitative data from key studies, and the experimental protocols used to elucidate these effects. This document is intended to serve as a core resource for researchers and professionals in drug development exploring PIKfyve inhibition as a therapeutic strategy.

Core Mechanism of Action: PIKfyve Inhibition

Apilimod's primary molecular target is the phosphoinositide kinase, PIKfyve.[1][4] PIKfyve is a crucial enzyme in the phosphoinositide (PI) signaling pathway, which governs membrane trafficking, organelle identity, and signal transduction. Specifically, PIKfyve phosphorylates phosphatidylinositol 3-phosphate (PI3P) on the 5' position of the inositol ring to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2).[1][3] PI(3,5)P2 is a low-abundance but critical signaling lipid that regulates the fission and fusion of late endosomes and lysosomes.[1][5]

By inhibiting PIKfyve, Apilimod leads to a rapid depletion of cellular PI(3,5)P2 levels. This disruption of the PI3P-to-PI(3,5)P2 conversion is the foundational event that triggers the cascade of effects observed on the endo-lysosomal system.[1]

Impact on Endosomal Trafficking and Morphology

The depletion of PI(3,5)P2 by Apilimod profoundly disrupts the maturation and trafficking of endosomes.[6] This leads to a characteristic and visually dramatic cellular phenotype: the formation of large, swollen cytoplasmic vacuoles.[1][6] These vacuoles are derived from the endo-lysosomal compartment and result from an imbalance in membrane fission and fusion events.[7][8]

Key effects on endosomal trafficking include:

-

Impaired Endosome Maturation: The conversion from early to late endosomes is disrupted, hindering the normal sorting and processing of endocytosed cargo.[4][9]

-

Blocked Cargo Trafficking: Apilimod blocks the trafficking of cargo to late endosomes.[6] This has been observed with viral particles like Ebola and Lassa, which require endosomal trafficking for entry.[6][10]

-

Defective Recycling: The recycling of transmembrane proteins, such as β1-integrin, back to the plasma membrane is delayed. Inhibition of PIKfyve results in an accumulation of internalized cargo and a reduction of its presence on the cell surface.[9][11]

Impact on Lysosomal Function and Homeostasis

The lysosome, as the terminal organelle in the endocytic pathway, is severely affected by PIKfyve inhibition. Apilimod disrupts multiple facets of lysosomal biology, leading to a state of lysosomal dysfunction.[1][4]

-

Lysosomal Enlargement and Coalescence: Similar to endosomes, lysosomes become massively enlarged.[7] This is not due to increased biogenesis but rather results from a reduction in lysosome fission events relative to fusion, leading to lysosome coalescence.[7][12]

-

Impaired Autophagy: Apilimod disrupts the completion of autophagy by impairing the degradation of autophagosomal cargo.[1][4] This is evidenced by the accumulation of autophagy markers like LC3-II and p62.[4][13]

-

Blocked Cathepsin Maturation: The proper maturation of lysosomal hydrolases, such as cathepsins A and D, is blocked. This results in an accumulation of their inactive pro-forms and a reduction in the degradative capacity of the lysosome.[1][4]

-

TFEB Activation and Lysosomal Gene Expression: In a compensatory response to lysosomal stress, Apilimod treatment leads to the dephosphorylation and nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis.[1][4] This occurs within hours of treatment and results in the upregulation of numerous lysosome and autophagy-related genes.[4][7] This TFEB activation is independent of mTOR inhibition.[4]

-

Lysosomal pH Alteration: While some reports initially suggested no change in lysosomal acidity, more recent studies using sensitive ratiometric imaging have shown that the swollen lysosomes in Apilimod-treated cells become hyperacidic, with a significant drop in luminal pH.[14][15]

Quantitative Data Summary

The following tables summarize key quantitative findings from various studies on Apilimod.

Table 1: Potency and Cellular Effects of Apilimod

| Parameter | Cell Line / System | Value | Reference |

|---|---|---|---|

| IC50 (PIKfyve Inhibition) | In vitro kinase assay | ~14 nM | [16] |

| IC50 (IL-12 Inhibition) | Human PBMCs | ~1 nM | [16] |

| Effective Concentration (Vacuolation) | DU145 prostate cancer cells | 30 nM (24h) | [17] |

| Effective Concentration (Vacuolation) | SU-DHL-6 B-NHL cells | 63 nM (24h) | [4] |

| Effective Concentration (TFEB Translocation) | B-NHL cells | Within 2 hours | [1][4] |

| IC50 (Tau Aggregation Inhibition) | Neurons (K18 PFFs-seeded) | ~1 nM |[18] |

Table 2: Impact on Endosomal and Lysosomal Parameters

| Parameter | Treatment Conditions | Result | Reference |

|---|---|---|---|

| β1-integrin Surface Levels | HeLa cells, 1 µM Apilimod, 1h | ~18-21% decrease | [9][11] |

| Lysosomal pH (Control) | U2OS cells | 4.32 ± 0.04 | [15] |

| Lysosomal pH (Apilimod) | U2OS cells, 100 nM, 3h | 4.01 ± 0.04 (ΔpH of -0.31) | [15] |

| Proton Concentration ([H+]) | U2OS cells, 100 nM, 3h | ~2-fold increase | [15] |

| Lysosome Fission/Splitting Events | RAW cells, 30 min | Reduced from ~85% to ~50% | [7] |

| Cathepsin B Activity | Inpp4b-/- MEFs, Apilimod | >3-fold increase |[5] |

Detailed Experimental Protocols

Cell Culture and Apilimod Treatment

-

Cell Lines: B-cell non-Hodgkin lymphoma (B-NHL) lines (e.g., SU-DHL-6, WSU-DLCL2), prostate cancer cells (DU145), or macrophage-like cells (RAW 264.7) are commonly used.

-

Culture Conditions: Cells are maintained in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Apilimod Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mM).

-

Treatment: Cells are seeded to a desired confluency (e.g., 50-70%). The following day, the medium is replaced with fresh medium containing the final concentration of Apilimod (e.g., 10 nM - 1 µM) or an equivalent volume of DMSO as a vehicle control. Incubation times vary from 1 hour to 48 hours depending on the endpoint being measured.[4][17]

Immunofluorescence and Microscopy for Vacuolation and Protein Localization

-

Objective: To visualize the formation of cytoplasmic vacuoles and determine the subcellular localization of proteins like TFEB, LAMP1, etc.

-

Protocol:

-

Cells are grown on glass coverslips or in glass-bottom dishes.

-

Following treatment with Apilimod or DMSO, cells are washed with PBS and fixed with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.

-

Cells are permeabilized with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking is performed with a solution like 1% bovine serum albumin (BSA) in PBS for 1 hour.

-

Cells are incubated with primary antibodies (e.g., anti-TFEB, anti-LAMP1) diluted in blocking buffer overnight at 4°C.

-

After washing, cells are incubated with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.

-

Nuclei are counterstained with DAPI.

-

Coverslips are mounted, and images are acquired using a confocal or widefield fluorescence microscope.[7]

-

-

Analysis: Quantification of vacuole size, number, or the nuclear-to-cytoplasmic fluorescence intensity ratio for TFEB can be performed using image analysis software (e.g., ImageJ/Fiji).[7]

Western Blotting for Protein Expression and Maturation

-

Objective: To quantify changes in the levels of key proteins like LC3-II (autophagy), p62 (autophagic cargo), and pro/mature forms of cathepsins.

-

Protocol:

-

After treatment, cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour.

-

The membrane is incubated with primary antibodies (e.g., anti-LC3, anti-p62, anti-Cathepsin D, anti-TFEB, anti-GAPDH) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour.

-

Bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4]

-

-

Analysis: Band intensities are quantified and normalized to a loading control like GAPDH or β-actin.

Lysosomal pH Measurement using Ratiometric Dyes

-

Objective: To quantitatively measure the luminal pH of lysosomes.

-

Protocol:

-

Cells (e.g., U2OS) are seeded in glass-bottom dishes.

-

Cells are incubated with a dextran-conjugated ratiometric pH indicator, such as Oregon Green 488 Dextran, for several hours to allow for endocytic uptake and delivery to lysosomes. This is followed by a chase period in dye-free media.

-

Cells are then treated with Apilimod (e.g., 100 nM) or vehicle for the desired time (e.g., 3 hours).

-

For imaging, the medium is replaced with a live-cell imaging solution.

-

Images are acquired at two excitation wavelengths (e.g., 488 nm and 445 nm) with a single emission wavelength.

-

To generate a calibration curve, separate sets of treated cells are incubated with a calibration buffer containing ionophores (e.g., nigericin and monensin) at known pH values (e.g., pH 3.5 to 6.0).

-

-

Analysis: The ratio of fluorescence intensities (488/445) is calculated for individual lysosomes. The calibration curve is used to convert these ratios into absolute pH values.[15]

Conclusion and Future Directions

This compound, through its specific inhibition of PIKfyve, serves as a powerful chemical probe and potential therapeutic agent that fundamentally alters the endo-lysosomal system. Its actions—inducing vacuolation, impairing endosomal trafficking, blocking autophagic flux, and triggering a TFEB-mediated transcriptional response—highlight the central role of PI(3,5)P2 in maintaining cellular homeostasis.[1][4] For drug development professionals, the disruption of lysosomal function represents a novel therapeutic vulnerability, particularly in diseases that are highly dependent on autophagy and lysosomal degradation, such as certain cancers.[2][4][13] For researchers, Apilimod provides a tool to dissect the intricate signaling pathways that govern organelle dynamics and cellular stress responses. Further studies are required to fully elucidate the downstream effectors of PIKfyve and the precise mechanisms that couple lysosomal stress to the activation of TFEB and other cellular responses.

References

- 1. ashpublications.org [ashpublications.org]

- 2. onesearch.uark.edu [onesearch.uark.edu]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Identification of apilimod as a first-in-class PIKfyve kinase inhibitor for treatment of B-cell non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of lipid kinase PIKfyve reveals a role for phosphatase Inpp4b in the regulation of PI(3)P-mediated lysosome dynamics through VPS34 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alzdiscovery.org [alzdiscovery.org]

- 7. Lysosome enlargement during inhibition of the lipid kinase PIKfyve proceeds through lysosome coalescence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sloankettering.edu [sloankettering.edu]

- 9. Lipid kinases VPS34 and PIKfyve coordinate a phosphoinositide cascade to regulate retriever-mediated recycling on endosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The PIKfyve Inhibitor Apilimod: A Double-Edged Sword against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lipid kinases VPS34 and PIKfyve coordinate a phosphoinositide cascade to regulate retriever-mediated recycling on endosomes | eLife [elifesciences.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. selleckchem.com [selleckchem.com]

- 17. journals.biologists.com [journals.biologists.com]

- 18. PIKfyve activity is required for lysosomal trafficking of tau aggregates and tau seeding - PMC [pmc.ncbi.nlm.nih.gov]

The Shifting Paradigm of Apilimod Mesylate: A Technical History of its Development in Autoimmune Diseases

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Apilimod Mesylate, also known as STA-5326, is a small molecule that has traversed a complex and enlightening journey in the landscape of drug development. Initially heralded as a promising oral therapeutic for autoimmune diseases due to its perceived mechanism as a selective inhibitor of Interleukin-12 (IL-12) and Interleukin-23 (IL-23), its clinical development for these indications ultimately met with disappointment. However, the story of Apilimod did not end there. Subsequent research unveiled a more fundamental mechanism of action as a potent inhibitor of the lipid kinase PIKfyve, leading to its repurposing for other therapeutic areas, including oncology and virology. This technical guide provides a comprehensive history of this compound's development for autoimmune diseases, detailing its initial proposed mechanism, preclinical and clinical data, the pivotal discovery of its true molecular target, and the reasons for its discontinuation in this therapeutic area.

The Initial Hypothesis: Targeting the IL-12/IL-23 Axis

The initial development of Apilimod for autoimmune conditions such as Crohn's disease, rheumatoid arthritis, and psoriasis was predicated on its ability to inhibit the production of the pro-inflammatory cytokines IL-12 and IL-23.[1][2] These cytokines are central to the differentiation and function of T helper 1 (Th1) and T helper 17 (Th17) cells, respectively, which are key drivers of the chronic inflammation characteristic of many autoimmune disorders.[2]

Apilimod was believed to exert its effects by preventing the nuclear translocation of c-Rel, a member of the NF-κB family of transcription factors that is crucial for the transcription of the genes encoding the p40 subunit shared by IL-12 and IL-23.[3][4]

Preclinical Evaluation

Preclinical studies in various in vitro and in vivo models of autoimmune disease demonstrated the potential of Apilimod as an immunomodulatory agent.

In Vitro Studies

In vitro experiments using human peripheral blood mononuclear cells (PBMCs) showed that Apilimod potently inhibited the production of IFN-γ, a key Th1 cytokine, with an IC50 of approximately 20 nM.[2] It also demonstrated inhibitory effects on TNF-α at higher concentrations.[2]

| In Vitro Activity of Apilimod | |

| Assay | IC50 |

| IFN-γ production (human PBMCs) | ~20 nM[2] |

| IL-12 production (human PBMCs) | 1 nM[5] |

| IL-12 production (human monocytes) | 1 nM[5] |

| IL-12 production (mouse PBMCs) | 2 nM[5] |

In Vivo Studies

In a mouse model of experimental autoimmune uveoretinitis (EAU), a model for human autoimmune uveitis, oral administration of Apilimod was shown to reduce the severity of the disease both clinically and histopathologically.[2] Treatment with Apilimod led to a reduction in the serum levels of IL-12 p40.[2]

| In Vivo Preclinical Studies of Apilimod | |

| Model | Key Findings |

| Experimental Autoimmune Uveoretinitis (EAU) in mice | Reduced clinical and histopathological severity of disease.[2] |

| Reduced serum levels of IL-12 p40.[2] | |

| Th1-mediated delayed-type hypersensitivity in mice | Significant reduction in cell number in the Th1 model with no effect in a Th2 model.[2] |

Experimental Protocols

In Vitro Cytokine Inhibition Assay:

-

Human PBMCs were isolated from healthy donors.

-

Cells were stimulated with IFN-γ and Staphylococcus aureus Cowan strain I (SAC) or SAC alone to induce cytokine production.

-

Cells were treated with varying concentrations of Apilimod.

-

After a specified incubation period, supernatants were collected and cytokine levels (IFN-γ, TNF-α, etc.) were measured by ELISA.

-

IC50 values were calculated based on the dose-response curves.[2]

Experimental Autoimmune Uveoretinitis (EAU) Model:

-

EAU was induced in mice by immunization with a specific retinal antigen.

-

Mice were orally administered Apilimod (e.g., 5 or 20 mg/kg) or a vehicle control daily.

-

Clinical signs of uveitis were scored regularly.

-

At the end of the study, eyes were collected for histopathological analysis to assess the degree of inflammation and tissue damage.

-

Serum was collected to measure cytokine levels.[2]

References

- 1. Synta Pharmaceuticals Initiates Phase 2 Clinical Trials in Rheumatoid Arthritis and CVID for First Oral Inhibitor of IL-12 and IL-23 | Madrigal Pharmaceuticals, Inc. [ir.madrigalpharma.com]

- 2. immune-system-research.com [immune-system-research.com]

- 3. Drug evaluation: apilimod, an oral IL-12/IL-23 inhibitor for the treatment of autoimmune diseases and common variable immunodeficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

Apilimod Mesylate: A Technical Whitepaper on its Repurposing for Oncology and Virology Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Initially developed for autoimmune diseases, Apilimod Mesylate has emerged as a potent and selective first-in-class inhibitor of the lipid kinase PIKfyve. This unique mechanism of action, which disrupts fundamental cellular processes of endosomal and lysosomal trafficking, has opened new avenues for its repurposing in oncology and virology. This technical guide provides an in-depth overview of the preclinical and clinical research into Apilimod's efficacy against B-cell non-Hodgkin lymphoma (B-NHL) and a range of viruses, including filoviruses, influenza, and coronaviruses. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to facilitate further research and development of this promising therapeutic candidate.

Introduction

Apilimod (formerly STA-5326) was originally investigated as an inhibitor of interleukin-12 (IL-12) and interleukin-23 (IL-23) production for the treatment of autoimmune conditions such as Crohn's disease and rheumatoid arthritis.[1] However, disappointing clinical trial results for these indications led to the discontinuation of its development for autoimmune diseases.[1] Subsequent research revealed that Apilimod's primary mechanism of action is the potent and specific inhibition of PIKfyve, a lipid kinase crucial for the synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) and phosphatidylinositol 5-phosphate (PtdIns5P).[1] This discovery has catalyzed the repurposing of Apilimod as a potential therapeutic for diseases where endosomal trafficking plays a critical role, notably in cancer and viral infections.[1]

Mechanism of Action: PIKfyve Inhibition

Apilimod is a highly selective inhibitor of PIKfyve kinase.[2] Its inhibition of PIKfyve disrupts the delicate balance of phosphoinositides that govern endosomal maturation and lysosomal function.[2] This disruption leads to a range of cellular effects, including the accumulation of enlarged endosomes and lysosomes, impaired autophagic flux, and altered signaling pathways that are critical for cell survival and proliferation.[2][3]

Impact on Cancer Cells

In the context of oncology, particularly B-cell non-Hodgkin lymphoma (B-NHL), the inhibition of PIKfyve by Apilimod leads to profound lysosomal dysfunction.[2][3] This manifests as impaired maturation of lysosomal enzymes, such as cathepsins, and a failure to clear autophagic cargo.[2] The resulting disruption of lysosomal homeostasis is cytotoxic to B-NHL cells, which appear to be particularly vulnerable to this mechanism.[2][4]

Antiviral Activity

Many viruses, including Ebola, influenza, and SARS-CoV-2, rely on the host cell's endosomal trafficking machinery for entry, replication, and egress.[5][6] Apilimod's inhibition of PIKfyve disrupts this machinery, effectively trapping viral particles in dysfunctional endosomes and preventing their release into the cytoplasm to initiate infection.[5][7] This broad-spectrum antiviral activity makes Apilimod a compelling candidate for further investigation against a range of viral pathogens.

Data Presentation: Preclinical Efficacy

Oncology: In Vitro and In Vivo Data

Apilimod has demonstrated significant preclinical activity against a broad range of B-NHL cell lines and in vivo xenograft models.

| Assay Type | Model System | Key Findings | Reference |

| In Vitro Antiproliferative Activity | Panel of 146 cell lines (11 tumor types) | B-NHL lines were the most sensitive, with ~73% having an IC50 < 200 nM. | [2] |

| In Vitro Antiproliferative Activity | Normal cells vs. B-NHL cells | Selective antiproliferative activity with an IC50 of 12,782 nM in normal cells and 142 nM in B-NHL cells. | [2] |

| In Vivo Tumor Growth Inhibition | Daudi Burkitt lymphoma xenograft model | Dose-dependent tumor growth inhibition (50-150 mg/kg, once daily). | [2] |

| In Vivo Tumor Growth Inhibition | SU-DHL-6 xenograft model | 48% tumor growth inhibition with 60 mg/kg Apilimod dimesylate (twice daily). | [1] |

| In Vivo Combination Therapy | SU-DHL-6 xenograft model with Rituximab | 83% tumor growth inhibition with Apilimod and Rituximab combination. | [1] |

| In Vivo Combination Therapy | A20 syngeneic lymphoma model with anti-PD-L1 | 86% tumor growth inhibition with Apilimod and anti-PD-L1 combination. | [8] |

Virology: In Vitro and In Vivo Data

Apilimod has shown potent antiviral activity against a variety of respiratory viruses.

| Virus | Assay Type | Model System | IC50 / Key Findings | Reference |

| Influenza A (H1N1) | Cytopathic Effect (CPE) Assay | MDCK cells | IC50: 3.8 - 24.6 µM | [5] |

| Influenza A (H3N2) | CPE Assay | MDCK cells | IC50: 3.8 - 24.6 µM | [5] |

| Influenza A (H5N1) | CPE Assay | MDCK cells | IC50: 3.8 - 24.6 µM | [5] |

| Influenza B | CPE Assay | MDCK cells | IC50: 3.8 - 24.6 µM | [5] |

| Influenza A (H1N1, PR8) | In Vivo | BALB/c mice | Significant reduction in viral load and inflammation with 2 mg/mL intranasal treatment. | [6] |

| Respiratory Syncytial Virus (RSV A2) | In Vitro | Human nasal epithelium | Demonstrated antiviral effects. | [6] |

| Respiratory Syncytial Virus (RSV A2) | In Vivo | BALB/c mice | Antiviral effects equivalent to ribavirin. | [6] |

| Human Rhinovirus | In Vitro | - | Demonstrated antiviral effects. | [6] |

| Seasonal Coronavirus | In Vitro | - | Demonstrated antiviral effects. | [6] |

| SARS-CoV-2 | In Vitro | VeroE6 and A549/hACE2 cells | Potent antiviral activity. | [9] |

Experimental Protocols

Cell Viability and Proliferation Assays

4.1.1. MTS Assay

-

Seed cells in a 96-well plate at a desired density and culture for 72 hours.[10]

-

Add 5 µg/mL of 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS reagent) to each well.[10]

-

Incubate the plate at 37°C for 90 minutes.[10]

-

Measure the absorbance at 490 nm using a spectrophotometer.[10]

4.1.2. CellTiter-Glo® Luminescent Cell Viability Assay

-

Prepare cells and test compounds in 96-well plates.

-

After the desired incubation period, add CellTiter-Glo® Reagent according to the manufacturer's instructions.

-

Mix the contents to induce cell lysis.

-

Measure luminescence using a plate reader.

Viral Entry and Infection Assays

4.2.1. Cytopathic Effect (CPE) Assay

-

Seed MDCK cells in 96-well plates.

-

Infect the cells with the desired influenza virus strain.

-

Simultaneously treat the cells with varying concentrations of Apilimod.

-

After 3 days of incubation, determine the CPE by neutral red staining.[11]

4.2.2. Viral Load Determination (TCID50 Assay)

-

Collect apical washes from infected air-liquid interface cultured nasal epithelium.[11]

-

Perform serial dilutions of the viral samples.

-

Add the dilutions to a 96-well plate of confluent cells.

-

After incubation, assess the wells for CPE to determine the 50% tissue culture infectious dose (TCID50).[11]

Western Blotting for PIKfyve Pathway Analysis

-

Treat cells with Apilimod for the desired time and concentration.

-

Lyse the cells in RIPA buffer supplemented with protease inhibitors.[12]

-

Resolve the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against proteins of interest (e.g., LC3, p62, LAMP1, phosphorylated S6K, etc.).[2][13]

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the immunoreactive bands using a chemiluminescence substrate.[14]

In Vivo Xenograft Studies in B-NHL

-

Subcutaneously implant B-NHL cells (e.g., Daudi) into immunocompromised mice.

-

Once tumors are established, randomize the mice into treatment and control groups.

-

Administer Apilimod orally at the desired dose and schedule (e.g., 50-150 mg/kg once daily).[2]

-

Monitor tumor growth by measuring tumor volume at regular intervals.

-

Monitor animal body weight as a measure of toxicity.[2]

Signaling Pathways and Experimental Workflows

Conclusion and Future Directions

This compound represents a compelling example of successful drug repurposing, with a well-defined mechanism of action that has demonstrated significant preclinical efficacy in both oncology and virology. Its ability to selectively target PIKfyve and disrupt lysosomal and endosomal trafficking provides a unique therapeutic strategy for B-NHL and a broad range of viral infections. Further clinical investigation is warranted to fully elucidate its therapeutic potential in these areas. Future research should focus on optimizing dosing regimens, exploring combination therapies to enhance efficacy and overcome potential resistance mechanisms, and identifying predictive biomarkers to select patient populations most likely to respond to Apilimod treatment. The continued exploration of PIKfyve inhibition as a therapeutic target holds great promise for the development of novel treatments for a variety of diseases.

References

- 1. alzdiscovery.org [alzdiscovery.org]

- 2. Identification of apilimod as a first-in-class PIKfyve kinase inhibitor for treatment of B-cell non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. B-cell non-Hodgkin lymphoma: Selective vulnerability to PIKFYVE inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. onesearch.uark.edu [onesearch.uark.edu]

- 5. Pan-antiviral effects of a PIKfyve inhibitor on respiratory virus infection in human nasal epithelium and mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pan-antiviral effects of a PIKfyve inhibitor on respiratory virus infection in human nasal epithelium and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synergistic Block of SARS-CoV-2 Infection by Combined Drug Inhibition of the Host Entry Factors PIKfyve Kinase and TMPRSS2 Protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ashpublications.org [ashpublications.org]

- 9. researchgate.net [researchgate.net]

- 10. thno.org [thno.org]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of lipid kinase PIKfyve reveals a role for phosphatase Inpp4b in the regulation of PI(3)P-mediated lysosome dynamics through VPS34 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of PIKfyve Leads to Lysosomal Disorders via Dysregulation of mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Apilimod alters TGFβ signaling pathway and prevents cardiac fibrotic remodeling - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics and pharmacodynamics of Apilimod Mesylate in preclinical models

A Technical Guide to the Preclinical Pharmacology of Apilimod Mesylate

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a potent, orally bioavailable small molecule inhibitor initially investigated for autoimmune diseases due to its inhibitory effects on Interleukin-12 (IL-12) and Interleukin-23 (IL-23) production.[1][2] Subsequent research revealed its primary and more potent mechanism of action as a highly specific inhibitor of the phosphoinositide kinase, PIKfyve.[3][4] This discovery has pivoted its therapeutic focus towards oncology, particularly B-cell non-Hodgkin lymphoma (B-NHL), where disruption of lysosomal homeostasis via PIKfyve inhibition demonstrates significant cytotoxic activity.[4][5] This document provides an in-depth summary of the preclinical pharmacokinetics and pharmacodynamics of this compound, compiling key data from foundational studies to serve as a technical guide for drug development professionals.

Mechanism of Action

Apilimod exerts its biological effects through two recognized mechanisms:

-